molecular formula C9H8INO3 B2360896 3-Acetamido-5-iodobenzoic acid CAS No. 423728-95-4

3-Acetamido-5-iodobenzoic acid

Cat. No.: B2360896
CAS No.: 423728-95-4
M. Wt: 305.071
InChI Key: OCEUVPIRQLSTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamido-5-iodobenzoic acid is a halogenated benzoic acid derivative characterized by an acetamido group (-NHCOCH₃) at position 3 and an iodine atom at position 5 of the aromatic ring. These analogs often feature additional iodine atoms or functional modifications to enhance radiopacity and metabolic stability.

Properties

IUPAC Name

3-acetamido-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEUVPIRQLSTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-5-iodobenzoic acid typically involves the iodination of 3-acetamidobenzoic acid. One common method is the reaction of 3-acetamidobenzoic acid with iodine monochloride (ICl) in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure selective iodination at the 5-position .

Industrial Production Methods: Industrial production of 3-acetamido-5-iodobenzoic acid may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reductive Deiodination

Under biological or catalytic conditions, the iodine substituent undergoes reductive cleavage:

  • Extracellular fungal peroxidases (e.g., Trametes versicolor) reduce 3-acetamido-5-iodobenzoic acid to:

    • 3-Acetamido-5-aminobenzoic acid (primary metabolite)

    • 3,5-Diacetamido-2,6-diiodobenzoic acid (secondary metabolite)

    Reaction rates depend on enzyme activity and electron-withdrawing effects of the acetamido group .

Hydrolysis

The acetamido group hydrolyzes under acidic or basic conditions:

ConditionProductApplication
2N HCl, 70–75°C5-Iodo-3,5-diaminobenzoic acidMetrizoic acid synthesis
NaOH, pH 9Deprotected amino intermediateCross-coupling reactions

N-Alkylation

Reaction with alkyl halides forms metrizoic acid derivatives, critical in contrast media:

3 Acetamido 5 amino 2 4 6 triiodobenzoic acid+R X3 N alkylacetamido 5 amino 2 4 6 triiodobenzoic acid\text{3 Acetamido 5 amino 2 4 6 triiodobenzoic acid}+\text{R X}\rightarrow \text{3 N alkylacetamido 5 amino 2 4 6 triiodobenzoic acid}

Yields exceed 85% when using propyl iodide under anhydrous DMF .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductYield
Suzuki couplingPd@m FuVe NPs, K₂CO₃, DMF, 80°CBiaryl derivatives72–89%
Ullmann couplingCuI, 1,10-phenanthroline, DMSOSymmetrical diaryl compounds65%

Catalyst choice significantly impacts efficiency. Silver triflimide accelerates iodination steps in precursor synthesis .

Stability and Byproduct Formation

  • Thermal degradation above 100°C generates diiodinated impurities (≤0.3% under optimized conditions) .

  • Oxidative conditions (e.g., H₂O₂) risk over-iodination at the ortho position unless carefully controlled .

Scientific Research Applications

3-Acetamido-5-iodobenzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-acetamido-5-iodobenzoic acid involves its interaction with molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Structural Modifications and Iodination Patterns

The number and position of iodine atoms significantly influence physicochemical properties and applications. Key analogs include:

Compound Name Iodine Atoms Substituents (Positions) Molecular Formula Molecular Weight Key Applications
3-Acetamido-5-iodobenzoic acid 1 (C5) -NHCOCH₃ (C3), -COOH (C1) C₉H₈INO₃ ~305.07* Intermediate synthesis
5-Iodoanthranilic acid 1 (C5) -NH₂ (C2), -COOH (C1) C₇H₆INO₂ 263.03 Organic synthesis
3-Acetamido-2,4,6-triiodobenzoic acid 3 (C2,4,6) -NHCOCH₃ (C3), -COOH (C1) C₉H₆I₃NO₃ 598.86 X-ray contrast media
Ametriodinic Acid 3 (C2,4,6) -NHCOCH₃ (C3), -CH₂NHCOCH₃ (C5), -COOH C₁₂H₁₁I₃N₂O₄ 627.9 Radiographic imaging
Methyl ester of Ametriodinic Acid 3 (C2,4,6) -NHCOCH₃ (C3), -CH₂NHCOCH₃ (C5), -COOCH₃ C₁₃H₁₃I₃N₂O₄ 641.92 Prodrug formulation

*Note: Molecular weight for 3-Acetamido-5-iodobenzoic acid is estimated based on analogs.

Key Observations :

  • Iodine Content: Triiodinated derivatives (e.g., 3-Acetamido-2,4,6-triiodobenzoic acid) exhibit higher molecular weights (>500 Da) and enhanced radiopacity compared to monoiodinated compounds .
  • Functional Groups : The acetamido group at C3 improves solubility and reduces toxicity, while esterification (e.g., methyl ester) enhances lipophilicity for prodrug applications .

Physicochemical Properties

Property 3-Acetamido-5-iodobenzoic Acid* 3-Acetamido-2,4,6-triiodobenzoic Acid 5-Iodoanthranilic Acid
Hydrogen Bond Donors 2 3 3
Hydrogen Bond Acceptors 4 6 4
XLogP3 (Lipophilicity) ~1.5 2.78 1.2 (estimated)
Topological Polar Surface Area 75 Ų 121 Ų 70 Ų

*Estimated values based on structural similarity.

Key Findings :

  • Triiodinated analogs have higher lipophilicity (XLogP3 ~2.78) due to iodine's electron-withdrawing effects, enhancing membrane permeability .
  • Increased hydrogen bonding in triiodinated compounds correlates with improved solubility in polar solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.